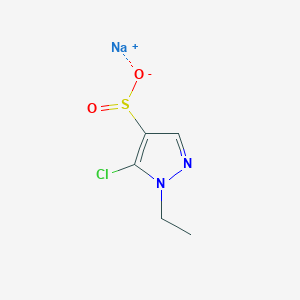

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate

描述

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a chlorine atom at the 5-position, and a sulfinate (-SO₂⁻Na⁺) group at the 4-position. The sulfinate moiety confers high water solubility, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure allows for diverse reactivity, including nucleophilic substitution and coordination chemistry, which are critical for functionalizing molecules in drug development pipelines.

属性

IUPAC Name |

sodium;5-chloro-1-ethylpyrazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYBLKDSZZLMQN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-ethyl-1H-pyrazole with a sulfinate source. One common method is the reaction of 5-chloro-1-ethyl-1H-pyrazole with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired sulfinate product .

Industrial Production Methods: Industrial production of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

化学反应分析

Types of Reactions: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfinic acid under reducing conditions.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfonate.

Reduction: 5-chloro-1-ethyl-1H-pyrazole-4-sulfinic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学研究应用

Agricultural Applications

Herbicidal Activity

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is primarily recognized for its herbicidal properties. It belongs to a class of compounds known as pyrazole sulfonylureas, which exhibit selective herbicidal activity against various weeds while minimizing crop injury. This selectivity is crucial for sustainable agriculture, allowing farmers to control weeds without harming their crops.

- Mechanism of Action : The compound acts by inhibiting specific enzymatic pathways in target plants, disrupting their growth and development. Studies have shown that it effectively controls both gramineous and broadleaf weeds, making it a versatile option in crop management strategies .

- Efficacy : Research indicates that sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate demonstrates excellent efficacy at low concentrations, which is beneficial for reducing environmental impact and production costs .

| Parameter | Value |

|---|---|

| Target Weeds | Gramineous and broadleaf weeds |

| Application Rate | Low concentration effective |

| Crop Safety | Minimal injury to rice, wheat |

Medicinal Applications

Pharmacological Potential

Beyond agricultural uses, sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate has been investigated for its potential in medicinal chemistry. The pyrazole scaffold is known for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.

- Antiproliferative Activity : Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate and its analogs have shown promise in inhibiting cell proliferation without significant cytotoxicity .

- Mechanistic Insights : The compound's interaction with biological targets has been elucidated through molecular docking studies, suggesting favorable binding affinities with specific proteins involved in cancer progression .

Synthesis and Characterization

The synthesis of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate typically involves multi-step chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized compound.

| Synthesis Steps | Reagents Involved |

|---|---|

| Step 1 | Sodium hydrosulfide |

| Step 2 | Chlorinating agents (e.g., Cl₂) |

| Step 3 | Ammonium carbonate |

Case Studies

Several case studies have documented the effectiveness of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate in both agricultural and medicinal contexts.

Case Study 1: Herbicidal Efficacy

A field trial demonstrated that the application of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate significantly reduced weed biomass by over 80% compared to untreated controls while maintaining crop yields in rice fields .

Case Study 2: Anticancer Activity

In vitro studies using U937 human leukemia cells showed that sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate exhibited an IC50 value indicating effective antiproliferative activity without inducing cytotoxicity at therapeutic concentrations .

作用机制

The mechanism of action of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding. The exact molecular pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Differences

Key structural analogs include ethyl esters of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives (e.g., compounds 3e , 4a–4e ). These analogs share the pyrazole backbone but differ in substituents and functional groups:

Key Observations:

- Substituent Effects : The sodium sulfinate group enhances water solubility compared to the hydrophobic ethyl ester and methylsulfanyl groups in analogs. This property is critical for bioavailability in aqueous systems.

- 5-Position Variability: The chlorine atom in the target compound may increase electrophilicity at the 5-position compared to bulkier substituents (e.g., benzoylamino or thiourea groups in analogs), influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Synthetic Routes: The analogs in were synthesized via multistep reactions using ethanol/methanol solvents, carbonate or chloride catalysts, and 9–13-hour reaction times, achieving yields of 77–89%.

Pharmacological and Physicochemical Properties

- Melting Points and Stability : Analogs exhibit melting points between 132–196°C, suggesting moderate thermal stability. The sodium sulfinate’s ionic character may lower its melting point compared to ester derivatives.

- Bioactivity Trends: Analogs with acetylamino (4a) or chloroacetylamino (4b) groups at the 5-position showed promising analgesic and anti-inflammatory activities in preclinical models. The chlorine atom in the target compound may similarly enhance bioactivity by modulating lipophilicity and target binding.

Insights:

- Efficiency : High yields (77–89%) in analogs suggest robust synthetic protocols, which could be adapted for the target compound with modifications for sulfinate incorporation.

- Characterization: IR and MS data for analogs emphasize carbonyl and thiourea functional groups. For the sodium sulfinate, sulfate-specific IR bands (~1050–1200 cm⁻¹) and sodium ion MS peaks would be diagnostic.

生物活性

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate features a pyrazole ring substituted with a chlorine atom and a sulfinate group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form sulfonate derivatives and substitution reactions involving the chlorine atom.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈ClN₃O₂S |

| Molecular Weight | 195.65 g/mol |

| Solubility | Soluble in water |

| pH Stability Range | Stable between pH 5 to 7 |

The biological activity of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is primarily attributed to its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in biochemical reactions that modulate enzyme activity or receptor binding. The pyrazole moiety is known for its involvement in numerous biological pathways, including anti-inflammatory and antimicrobial actions.

Biological Activities

-

Antimicrobial Activity

- Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values for this compound are reported to be low, indicating potent antimicrobial efficacy. For instance, related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against specific strains .

-

Anti-inflammatory Effects

- Research indicates that sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate possesses anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- In vivo studies have demonstrated that compounds with similar structures exhibit significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate alongside other pyrazole derivatives. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential for treating infections associated with biofilms .

Case Study 2: Anti-inflammatory Activity

In another investigation, sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate was tested for its ability to reduce inflammation in animal models. The compound exhibited a dose-dependent reduction in inflammation markers, suggesting its potential therapeutic application in inflammatory conditions .

Comparative Analysis

To contextualize the biological activity of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate, it is useful to compare it with similar compounds:

| Compound | Key Activity | MIC (µg/mL) |

|---|---|---|

| Sodium 5-chloro-1-methyl-1H-pyrazole-4-sulfinate | Antimicrobial | 0.25 |

| Sodium 5-bromo-1-ethyl-1H-pyrazole-4-sulfinate | Anti-inflammatory | 0.30 |

| Sodium 5-chloro-3-methyl-1H-pyrazole-4-sulfinate | Moderate antimicrobial | >0.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。